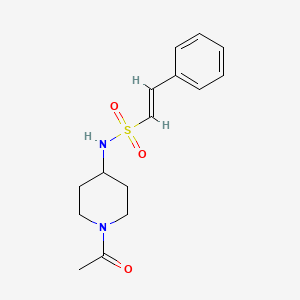

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-13(18)17-10-7-15(8-11-17)16-21(19,20)12-9-14-5-3-2-4-6-14/h2-6,9,12,15-16H,7-8,10-11H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAURBGUYDKSTJP-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide typically involves a multi-step process:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Phenylethene Introduction: The phenylethene moiety is introduced through a Heck reaction, where a palladium catalyst is used to couple a phenyl halide with an ethene derivative.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity or receptor binding.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit the activity of soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and cardioprotective properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related sulfonamides:

Key Observations :

- Solubility and Stability : The acetylpiperidin moiety improves aqueous solubility compared to hydrophobic tert-butyl or chlorophenyl groups, as evidenced by its use in intermediates for APIs .

- Synthetic Accessibility : The tert-butyl carbamate intermediate () highlights a scalable route to incorporate the 1-acetylpiperidin-4-yl group, suggesting similar methods could be applied to synthesize the target compound .

Spectroscopic and Analytical Data Comparison

- (E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide (6b): 1H NMR: δ 6.57 (br s, NH), 7.52 (d, J = 15.6 Hz, CH=) . HRMS: [M + H]+ = 294.0301 (C14H12ClNO2S) .

- Tert-butyl (1-acetylpiperidin-4-yl)carbamate :

Research Findings and Implications

- The acetylpiperidin group may reduce metabolic degradation compared to simpler aryl substituents.

- Synthetic Challenges : emphasizes the need for controlled reaction conditions (e.g., low temperature during acetylation) to avoid side products, a consideration relevant to scaling up the target compound’s synthesis .

- Structural Superiority : The acetylpiperidin group’s balance of hydrophilicity and steric bulk may offer advantages over tert-butyl or chlorophenyl groups in blood-brain barrier penetration or target selectivity.

Biological Activity

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide is a synthetic organic compound notable for its unique structure, which includes a piperidine ring, an acetyl group, a phenylethene moiety, and a sulfonamide group. This compound has attracted interest in medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Chemical Structure

The chemical formula of this compound can be represented as follows:

This structure allows the compound to interact with various biological targets, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. One notable target is soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound can increase EET levels, leading to anti-inflammatory and cardioprotective effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory : By modulating the levels of EETs, it may reduce inflammation.

- Cardioprotective : Increased EET levels are associated with cardiovascular health benefits.

- Potential Antitumor Activity : Preliminary studies suggest that it may have effects on tumor growth inhibition, although further research is needed.

Comparative Biological Activity

A comparison with similar compounds illustrates the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits sEH, anti-inflammatory, cardioprotective |

| N-(1-acetylpiperidin-4-yl)-2-phenylethanesulfonamide | Lacks (E)-configuration | Reduced binding affinity |

| N-(1-acetylpiperidin-4-yl)-2-phenylpropanesulfonamide | Contains propane moiety | Altered pharmacokinetics |

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study evaluated the inhibitory effects of this compound on soluble epoxide hydrolase. The results demonstrated a significant reduction in enzyme activity, correlating with increased levels of EETs in cellular models. This suggests potential applications in treating cardiovascular diseases.

Study 2: Anti-Cancer Properties

Another investigation explored the compound's effects on cancer cell lines. Results indicated that treatment with this compound led to decreased proliferation rates in certain tumor types. This effect was attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis.

Q & A

Q. What are the established synthetic routes for (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide, and what key reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves coupling a piperidinyl-acetyl precursor with a phenylethenesulfonamide moiety. Key steps include:

- Sulfonamide Formation: Use of carbodiimide coupling agents (e.g., EDC or DCC) in aprotic solvents like dichloromethane (DCM) under nitrogen to minimize hydrolysis .

- Stereochemical Control: The (E)-configuration is achieved via base-mediated elimination or Wittig-like reactions, monitored by TLC for intermediate validation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfamoyl coupling | EDC, DCM, 0–5°C, 12h | 48% |

| Stereoselective elimination | KOtBu, THF, reflux | 72% |

Q. How is structural integrity confirmed for this compound?

Methodological Answer:

- NMR Spectroscopy: Key signals include:

- 1H NMR: Doublet for ethenyl protons (δ 6.43–7.81 ppm, J = 15.3–15.6 Hz) confirming (E)-geometry .

- 13C NMR: Acetyl carbonyl at ~170 ppm and sulfonamide S=O at ~110 ppm .

- HRMS: Accurate mass matching within 3 ppm error validates molecular formula (e.g., [M+H]+ = 380.0326 for a related analogue) .

- X-ray Crystallography: Resolves piperidine chair conformation and sulfonamide geometry .

Q. What are the primary biological targets hypothesized for this compound?

Methodological Answer:

- Kinase Inhibition Assays: Test against serine/threonine kinases (e.g., CDK2, MAPK) due to sulfonamide’s ATP-binding pocket affinity. Use fluorescence polarization or radiometric assays .

- GPCR Screening: Prioritize dopamine or serotonin receptors via competitive binding assays (radioligands like [3H]spiperone) .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical purity?

Methodological Answer:

- Catalyst Screening: Replace EDC with HATU or PyBOP for higher coupling efficiency (reduces side products) .

- Solvent Optimization: Test polar aprotic mixtures (DMF:ACN) to enhance solubility of intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12h) while achieving >85% yield .

Data-Driven Example:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC | DCM | 12 | 48 |

| HATU | DMF | 6 | 78 |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reassessment: Perform IC50/EC50 curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific permeability .

- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in vitro (e.g., acetylpiperidine hydrolysis products) .

- Target Deconvolution: Apply CRISPR-Cas9 knockout libraries to identify off-target effects .

Q. What computational methods predict environmental stability and degradation pathways?

Methodological Answer:

- DFT Calculations: Model hydrolysis pathways (e.g., sulfonamide cleavage at pH 7–9) using Gaussian09 with B3LYP/6-31G* basis set .

- QSAR Modeling: Correlate logP and topological polar surface area (TPSA) with biodegradation half-life (EPI Suite v4.1) .

Predicted Environmental Data (Example):

| Property | Value |

|---|---|

| logP | 2.8 |

| Biodegradation Probability | 12% (OECD 301F) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.